

PI5P4Ks-IN-2 Demonstrates High Selectivity for PI5P4Ky Over α and β Isoforms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PI5P4K- γ -IN-2

Cat. No.: B15137984

[Get Quote](#)

For researchers in drug discovery and cell signaling, PI5P4Ks-IN-2 has emerged as a potent and highly selective inhibitor of the gamma isoform of Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4Ky), with significantly lower activity against the alpha and beta isoforms. This selectivity provides a valuable tool for dissecting the specific roles of PI5P4Ky in cellular pathways.

PI5P4Ks-IN-2, also known as compound 40, exhibits a clear preference for PI5P4Ky, as demonstrated by in vitro biochemical assays. The inhibitor shows a pIC50 value of 6.2 for PI5P4Ky, while its activity against PI5P4K α and PI5P4K β is significantly lower, with pIC50 values of less than 4.3 and 4.6, respectively.^{[1][2]} This translates to a dissociation constant (K_i) of 68 nM for PI5P4Ky, with negligible binding to PI5P4K β (K_i >30,000 nM)^[1].

Quantitative Comparison of PI5P4Ks-IN-2 Activity Against PI5P4K Isoforms

Target Isoform	pIC50	IC50	Ki
PI5P4K α	< 4.3	> 50 μ M	Not Determined
PI5P4K β	< 4.6	> 25 μ M	> 30,000 nM
PI5P4K γ	6.2	630 nM	68 nM

Data sourced from
MedchemExpress and
TargetMol product
datasheets,
referencing Boffey
HK, et al. (2022).[\[1\]](#)[\[2\]](#)
[\[3\]](#)

Experimental Protocols

The selectivity of PI5P4Ks-IN-2 was determined using established biochemical assays, as detailed in Boffey HK, et al. (2022).[\[3\]](#)[\[4\]](#)

Biochemical Kinase Assays:

The inhibitory activity of PI5P4Ks-IN-2 against the different PI5P4K isoforms was quantified using an ADP-Glo™ Kinase Assay. This luminescence-based assay measures the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitor's potency.

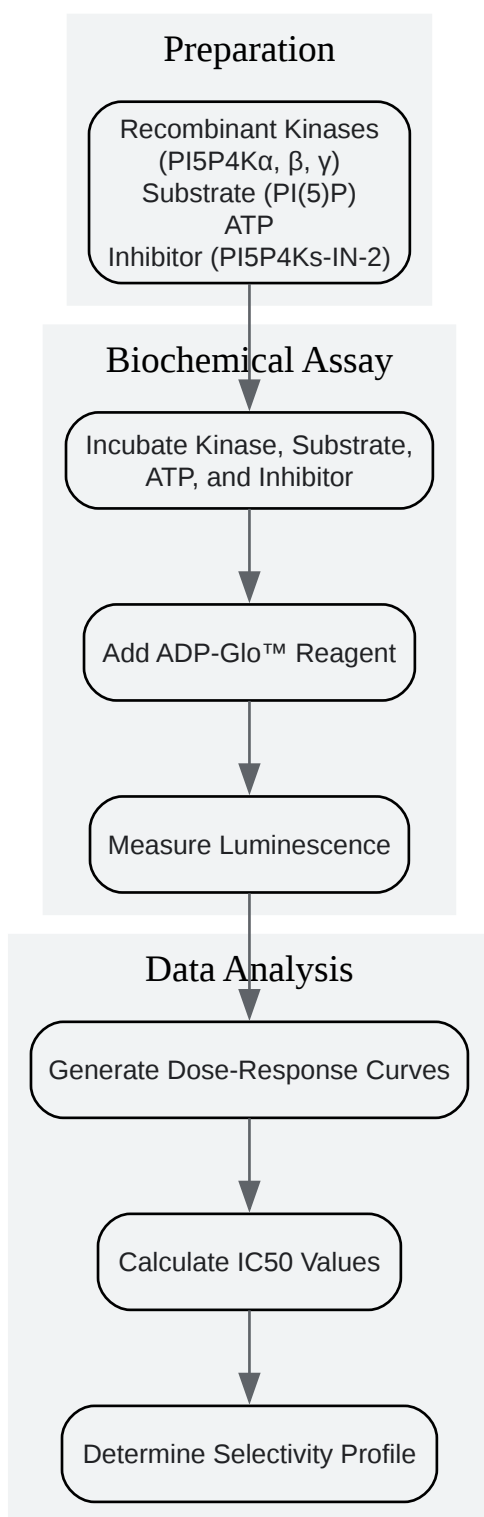
- Recombinant Enzymes: Full-length human PI5P4K α , PI5P4K β , and PI5P4K γ were used.
- Substrate: Phosphatidylinositol 5-phosphate (PI(5)P) was used as the lipid substrate.
- ATP Concentration: The concentration of ATP was kept at or near the K_m for each enzyme to ensure accurate determination of IC50 values.
- Inhibitor Concentration: PI5P4Ks-IN-2 was tested across a range of concentrations to generate a dose-response curve.

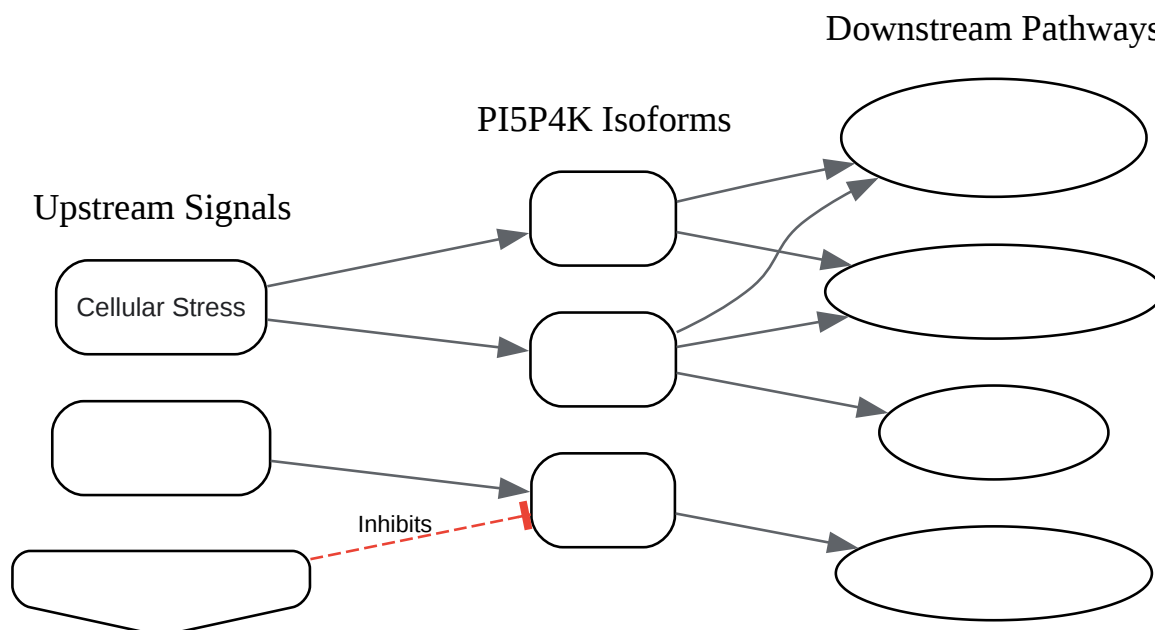
- **Detection:** The ADP-Glo™ reagent was added to terminate the kinase reaction and convert the generated ADP into a luminescent signal. The light output was measured using a plate reader.
- **Data Analysis:** The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Binding Affinity Determination (K_i):

The binding affinity (K_i) of PI5P4Ks-IN-2 for PI5P4K γ and PI5P4K β was determined using commercially available binding assays[3]. These assays typically involve a competition experiment where the inhibitor competes with a known high-affinity ligand for binding to the kinase.

Experimental Workflow for Determining Inhibitor Selectivity





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Expanding role of PI5P4Ks in cancer: A promising druggable target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI5P4K α supports prostate cancer metabolism and exposes a survival vulnerability during androgen receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncologynews.com.au [oncologynews.com.au]
- 4. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PI5P4Ks-IN-2 Demonstrates High Selectivity for PI5P4K γ Over α and β Isoforms]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15137984#pi5p4k-a-in-2-selectivity-against-pi5p4k-beta-and-gamma>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com